N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenol derivatives with acetic anhydride or acetyl chloride to form the phenoxyacetamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide moiety.
Substitution: Substitution reactions, such as nucleophilic or electrophilic aromatic substitution, can take place on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-thiadiazol-3-yl)phenoxy]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to the specific combination of functional groups and the presence of the oxadiazole ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-19-22-20(23-27-19)16-7-5-6-8-17(16)26-13-18(24)21-14-9-11-15(12-10-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
InChI Key |
SBQVYVKPPJNHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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